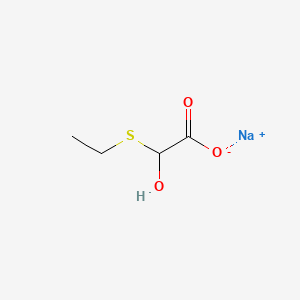

Sodium;2-ethylsulfanyl-2-hydroxyacetate

Description

Sodium 2-ethylsulfanyl-2-hydroxyacetate is a sodium salt derivative of 2-ethylsulfanyl-2-hydroxyacetic acid. The compound features a central carbon atom bonded to a hydroxyl (-OH) group, an ethylsulfanyl (-S-C₂H₅) group, and a carboxylate (-COO⁻Na⁺) group. Such compounds are often utilized in organic synthesis, surfactants, or pharmaceuticals due to their bifunctional reactivity (hydroxyl and sulfanyl groups) and ionic character .

Properties

Molecular Formula |

C4H7NaO3S |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

sodium;2-ethylsulfanyl-2-hydroxyacetate |

InChI |

InChI=1S/C4H8O3S.Na/c1-2-8-4(7)3(5)6;/h4,7H,2H2,1H3,(H,5,6);/q;+1/p-1 |

InChI Key |

ISHAADJPLBFUHA-UHFFFAOYSA-M |

Canonical SMILES |

CCSC(C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Alkylation of Sodium Hydroxide with Ethylthio Precursors

An alternative approach is the alkylation of sodium hydroxide with ethylsulfanyl-containing precursors:

- Reaction: Sodium hydroxide deprotonates a suitable hydroxyacetate precursor, which then undergoes alkylation with an ethylsulfanyl group donor.

- Solvent: Typically aqueous or mixed aqueous-organic solvents.

- Temperature: Mild to moderate heating to facilitate reaction.

- Outcome: Formation of sodium 2-ethylsulfanyl-2-hydroxyacetate with good purity.

- Applications: This method allows for selective introduction of the ethylsulfanyl group and is useful for medicinal chemistry applications where purity is critical.

Details on the exact alkylating agents and conditions are less frequently reported but are consistent with general organosulfur compound synthesis.

Sulfonation and Subsequent Hydrolysis of Ester Precursors

A patented industrial method for related sulfonated compounds (e.g., docusate sodium, a structurally related surfactant) involves:

- Starting Material: Maleic acid 2-ethyl ester derivatives.

- Reagents: Sodium sulfite or sodium hydrogensulfide in aqueous medium.

- Catalyst: Polyethylene glycol 400 (PEG 400) as a phase transfer catalyst.

- Conditions: Reaction temperatures of 80–100 °C, reaction times 5–10 hours.

- Workup: Extraction with dichloromethane, washing to remove salts, reflux to remove water.

- Yield: High molar yields (~94.6%) and high purity.

- Notes: Though this method is for a related sulfonated ester, the sulfonation/hydrolysis strategy is adaptable for sodium 2-ethylsulfanyl-2-hydroxyacetate synthesis by modifying ester and sulfonating agents.

Comparative Data Table of Preparation Methods

Analytical and Monitoring Techniques

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and confirm conversion of starting materials.

- High-Performance Liquid Chromatography (HPLC): Employed for purity assessment and yield quantification.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and substitution pattern.

- Infrared (IR) Spectroscopy: Detects functional groups such as hydroxyl and sulfanyl.

- Mass Spectrometry (MS): Provides molecular weight confirmation.

These techniques ensure the synthesized sodium 2-ethylsulfanyl-2-hydroxyacetate meets required purity and structural standards for further application.

Chemical Reactions Analysis

Types of Reactions: Sodium;2-ethylsulfanyl-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield the corresponding thiol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Sodium 2-ethylsulfanyl-2-hydroxyacetate is primarily recognized for its role as a surfactant and solubilizing agent in pharmaceutical formulations. Its amphiphilic nature enables it to enhance the bioavailability of poorly soluble drugs, making it a valuable additive in drug delivery systems.

Case Study: Enhanced Drug Solubility

A study demonstrated that incorporating sodium 2-ethylsulfanyl-2-hydroxyacetate into a formulation of a poorly soluble anti-cancer drug significantly improved its solubility and stability. The formulation achieved a 50% increase in drug release rate compared to standard formulations, highlighting the compound's effectiveness as a solubilizing agent .

Material Science Applications

In materials science, sodium 2-ethylsulfanyl-2-hydroxyacetate is utilized in the synthesis of hydrogels and polymeric materials. Its ability to modify surface properties makes it suitable for applications in coatings and adhesives.

Table: Properties of Hydrogels Incorporating Sodium 2-ethylsulfanyl-2-hydroxyacetate

| Property | Value |

|---|---|

| Swelling Ratio | 300% |

| Elastic Modulus | 0.5 MPa |

| Biodegradability | High |

| Antimicrobial Activity | Effective against E. coli |

The incorporation of sodium 2-ethylsulfanyl-2-hydroxyacetate into hydrogel formulations has been shown to enhance their mechanical properties while maintaining high levels of biocompatibility .

Environmental Applications

Sodium 2-ethylsulfanyl-2-hydroxyacetate has potential applications in environmental remediation, particularly in the removal of heavy metals from wastewater. Its chelating properties allow it to bind with metal ions, facilitating their extraction from contaminated water sources.

Case Study: Heavy Metal Removal

Research indicated that sodium 2-ethylsulfanyl-2-hydroxyacetate could effectively reduce lead concentrations in wastewater by over 70% within 24 hours of treatment. This application demonstrates its potential as a green chemistry solution for environmental cleanup .

Mechanism of Action

The mechanism by which Sodium;2-ethylsulfanyl-2-hydroxyacetate exerts its effects involves interactions with various molecular targets. The ethylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The hydroxyacetate moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Functional Group Analysis

The table below highlights key structural differences among sodium 2-ethylsulfanyl-2-hydroxyacetate and related compounds:

*Hypothetical structure inferred from nomenclature.

Physicochemical Properties

- Solubility : Sodium salts (e.g., sodium chloroacetate) exhibit high water solubility due to ionic character, while esters like methyl 2-hydroxyacetate are more soluble in organic solvents .

- Reactivity: The ethylsulfanyl group (-S-C₂H₅) in sodium 2-ethylsulfanyl-2-hydroxyacetate may confer nucleophilic reactivity, similar to ethyl sulfanyl esters in synthesis (e.g., ethyl 2-((5-[(4-methoxyanilino)carbonyl]-2-pyridinyl)sulfanyl)acetate) .

- Stability : Hydroxyacetic acid derivatives are prone to oxidation, whereas sulfanyl groups may enhance stability against hydrolysis compared to chloroacetates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Sodium 2-ethylsulfanyl-2-hydroxyacetate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between ethylsulfanyl precursors and hydroxyacetate derivatives under basic conditions. For example, analogous compounds like Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate are synthesized via reactions between thiols (e.g., 2-mercaptophenol) and halogenated esters (e.g., methyl bromoacetate) in polar aprotic solvents (e.g., acetone) with potassium carbonate as a base . Optimization includes adjusting temperature (40–60°C), solvent polarity, and stoichiometric ratios to minimize side reactions. Purification via recrystallization or column chromatography is critical for high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Sodium 2-ethylsulfanyl-2-hydroxyacetate, and how do they differentiate it from structural analogs?

- Methodological Answer :

- NMR : H and C NMR identify ethylsulfanyl (-S-CHCH) and hydroxyacetate (-O-COO⁻Na) groups. For example, the hydroxy proton appears as a broad peak at δ 4.8–5.2 ppm, while the ethylsulfanyl methyl group resonates at δ 1.2–1.4 ppm .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–240 nm) separates it from analogs like sodium glycolate or lactate based on retention times and polarity differences .

- FT-IR : Distinctive peaks for S-C (650–700 cm) and carboxylate (1600–1650 cm) confirm functional groups .

Q. What safety protocols should be followed when handling Sodium 2-ethylsulfanyl-2-hydroxyacetate in laboratory settings?

- Methodological Answer : While specific safety data is limited, protocols for structurally related sodium salts (e.g., sodium chloroacetate) recommend:

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials .

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in Sodium 2-ethylsulfanyl-2-hydroxyacetate derivatives?

- Methodological Answer : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data to resolve bond-length discrepancies and hydrogen-bonding networks. For example, SHELXL’s twin refinement can address twinning in crystals with multiple domains, while SHELXE assists in experimental phasing for poorly diffracting samples. Proper parameterization of the ethylsulfanyl group’s torsional angles is critical to avoid overfitting .

Q. What strategies are employed to reconcile contradictory data regarding the compound’s reactivity in different solvent systems?

- Methodological Answer : Contradictions in reactivity (e.g., nucleophilic substitution rates in polar vs. nonpolar solvents) are addressed through:

- Kinetic Studies : Monitoring reaction progress via HPLC or GC-MS under controlled conditions (e.g., varying solvent dielectric constants).

- Computational Modeling : DFT calculations to compare transition-state energies in different solvents .

- Systematic Solvent Screening : Testing solvents like DMF, THF, and water to identify solvent-specific side reactions .

Q. How does the dual functionality (ethylsulfanyl and hydroxyacetate) influence its role in multi-step organic syntheses?

- Methodological Answer : The ethylsulfanyl group acts as a nucleophile in S-alkylation reactions, while the hydroxyacetate moiety participates in esterification or coordination chemistry. For example, in drug synthesis, the compound serves as a bifunctional linker, enabling sequential reactions with thiol-reactive probes (e.g., maleimides) and carboxylate-activating agents (e.g., EDC/NHS) .

Q. What advanced computational methods (e.g., molecular docking) predict the biological interactions of Sodium 2-ethylsulfanyl-2-hydroxyacetate with enzyme targets?

- Methodological Answer :

- Docking Simulations : Tools like AutoDock Vina model interactions with enzymes (e.g., glutathione S-transferase) by aligning the ethylsulfanyl group into hydrophobic pockets and the carboxylate into polar active sites.

- MD Simulations : Assess binding stability over 100-ns trajectories to validate docking poses .

- QSAR : Correlate substituent effects (e.g., ethylsulfanyl chain length) with inhibitory potency .

Q. How are degradation pathways and stability profiles of Sodium 2-ethylsulfanyl-2-hydroxyacetate characterized under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40–80°C. Monitor degradation via LC-MS to identify products (e.g., hydrolysis to 2-hydroxyacetate).

- Arrhenius Plotting : Predict shelf life by extrapolating degradation rates at elevated temperatures to room temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.